1-(4-Methoxyphenyl)-6,8-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-METHOXYPHENYL)-6,8-DIMETHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromeno-pyrrole core structure, which is known for its diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-6,8-DIMETHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between 4-methoxybenzaldehyde and 3,4-dimethoxyacetophenone in the presence of a base like sodium hydroxide can yield an intermediate, which is then further reacted with morpholine and other reagents to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as the use of less hazardous solvents and catalysts, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-6,8-DIMETHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4-METHOXYPHENYL)-6,8-DIMETHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-6,8-DIMETHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another heterocyclic compound with similar structural features and biological activities.
Pyrrole derivatives: Compounds containing the pyrrole ring, known for their diverse biological properties and applications in medicinal chemistry.
Uniqueness
1-(4-METHOXYPHENYL)-6,8-DIMETHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its unique combination of functional groups and the chromeno-pyrrole core structure.
Properties
Molecular Formula |
C27H30N2O5 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-6,8-dimethyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H30N2O5/c1-17-15-18(2)22-21(16-17)34-26-23(25(22)30)24(19-5-7-20(32-3)8-6-19)29(27(26)31)10-4-9-28-11-13-33-14-12-28/h5-8,15-16,24H,4,9-14H2,1-3H3 |
InChI Key |
QXVSYRBCBFSBFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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